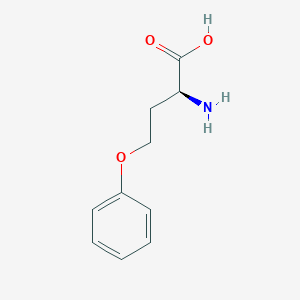
(2S)-2-氨基-4-苯氧基丁酸
描述
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-4-phenoxybutanoic acid” can be represented by the InChI code1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 . The molecular weight of the compound is 195.22 g/mol . Physical And Chemical Properties Analysis
“(2S)-2-amino-4-phenoxybutanoic acid” is a powder with a melting point of 241-242 °C . It has a molecular weight of 195.22 g/mol . The compound should be stored at a temperature of 4 °C .科学研究应用
Synthetic Biology: Multienzyme Complex Systems
In synthetic biology, “(2S)-2-amino-4-phenoxybutanoic acid” plays a crucial role in the formation of multienzyme complex systems. These systems are designed to catalyze reactions efficiently, with fewer side reactions and higher product yields. The compound can be part of cascading complexes that facilitate continuous and efficient substrate production, which is essential for the development of robust biomanufacturing processes .
Organic Synthesis: Building Blocks for Complex Molecules
As a versatile carboxylic acid, O-Phenylhomoserine serves as a building block in organic synthesis. Its structure allows for easy modification, making it a valuable precursor for synthesizing complex molecules. Its applications include the synthesis of small molecules, macromolecules, and the modification of synthetic or natural polymers .
Nanotechnology: Surface Modification of Nanoparticles
O-Phenylhomoserine finds applications in nanotechnology as a surface modifier. It promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is crucial for creating nanomaterials with specific properties for use in medical fields, pharmacy, and other areas where nanoscale precision is required .
Biocatalysis: Optimization of Enzymatic Reactions
The compound is involved in the optimization of enzymatic reactions, such as those in recombinant bacterial fermentation. By optimizing enzymes like trehalose synthase, it contributes to increased conversion rates and efficiency in biochemical catalysis, which is fundamental for cleaner and more efficient biochemical synthesis .
Medicine: Drug Delivery Systems
In the medical field, O-Phenylhomoserine can be utilized to develop drug delivery systems. Its chemical properties allow it to conjugate with drugs, enhancing their stability and efficacy. This application is particularly promising for targeted therapies and precision medicine .
Biotechnology: Enzyme Immobilization
The compound’s functional groups make it suitable for enzyme immobilization. This process is vital for creating stable and reusable enzymes, which are essential for industrial processes that require biocatalysts. Enzyme immobilization also plays a role in developing robust biocatalysts for various biotechnological applications .
Environmental Science: Bioremediation
O-Phenylhomoserine may be used in bioremediation strategies to degrade environmental pollutants. Its incorporation into multienzyme systems can lead to the development of efficient methods for breaking down toxic compounds, thus contributing to environmental cleanup efforts .
Food Industry: Flavor and Fragrance Synthesis
In the food industry, this compound can be used to synthesize flavors and fragrances. Its ability to undergo various chemical reactions makes it a valuable ingredient for creating complex flavor profiles and aromatic compounds .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It’s known that similar compounds play a role in the biosynthesis of essential amino acids, such as l-methionine .
Biochemical Pathways
O-Phenylhomoserine, like other homoserine derivatives, is likely involved in the biosynthesis of L-methionine and S-adenosylmethionine . These compounds play crucial roles in protein synthesis and methylation reactions, respectively.
属性
IUPAC Name |
(2S)-2-amino-4-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTJTXTWPFGIHY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966522 | |
| Record name | O-Phenylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-4-phenoxybutanoic acid | |
CAS RN |
52161-80-5 | |
| Record name | O-Phenylhomoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052161805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Phenylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is O-Phenylhomoserine used in the synthesis of these appetite suppressants?
A1: O-Phenylhomoserine is used as a chiral building block. This means it already possesses a specific three-dimensional structure ("S" configuration at the second carbon atom). Using this compound allows researchers to control the stereochemistry of the final 3-substituted morpholine product [, ]. Since different enantiomers of a molecule can have different biological activities, this chiral synthesis is crucial for obtaining the desired appetite suppressant properties.
Q2: How does the chirality of the synthesized 3-substituted morpholines relate to their potential as appetite suppressants?
A2: While the provided research [, ] focuses on the synthesis and does not delve into the specific mechanism of action for these appetite suppressants, it acknowledges the importance of chirality. It's likely that the appetite suppressant activity is influenced by the interaction of these molecules with specific biological targets (e.g., receptors, enzymes). These targets often exhibit stereoselectivity, meaning they preferentially interact with one enantiomer over the other. Therefore, using O-Phenylhomoserine as a starting material allows researchers to synthesize the specific enantiomer of the 3-substituted morpholine that possesses the desired biological activity. Further research would be needed to elucidate the precise mechanism of action and the influence of stereochemistry on the appetite suppressant effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



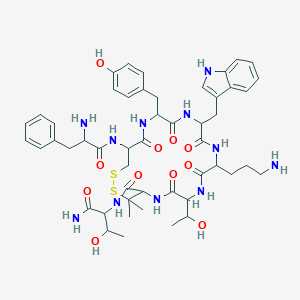
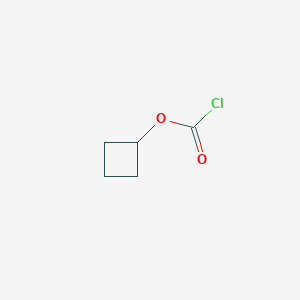
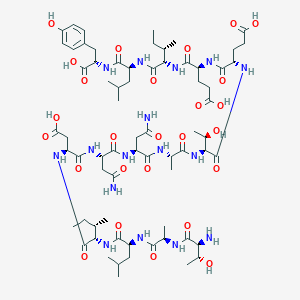
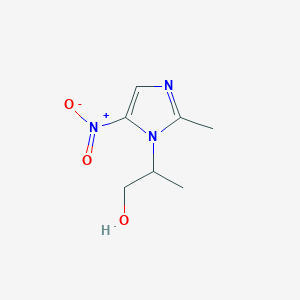
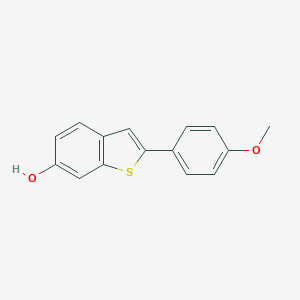
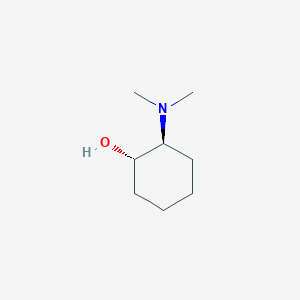
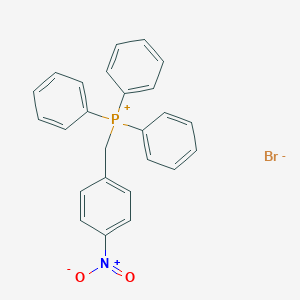
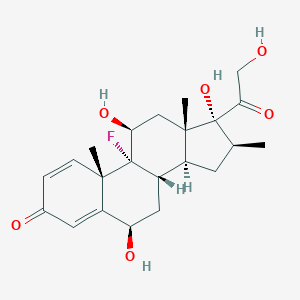
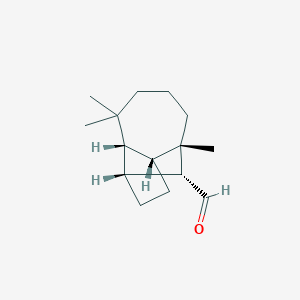
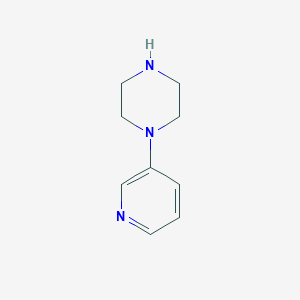
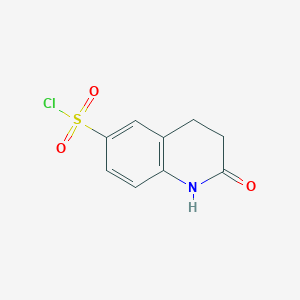

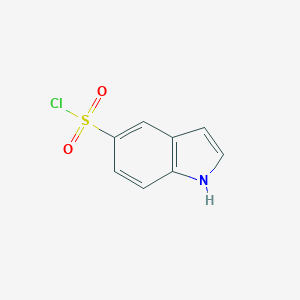
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)